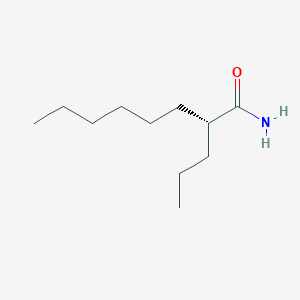

(2R)-2-propyloctanamide

Description

Structure

3D Structure

Properties

CAS No. |

807362-94-3 |

|---|---|

Molecular Formula |

C11H23NO |

Molecular Weight |

185.31 g/mol |

IUPAC Name |

(2R)-2-propyloctanamide |

InChI |

InChI=1S/C11H23NO/c1-3-5-6-7-9-10(8-4-2)11(12)13/h10H,3-9H2,1-2H3,(H2,12,13)/t10-/m1/s1 |

InChI Key |

GDDJVAPPUNRHSX-SNVBAGLBSA-N |

Isomeric SMILES |

CCCCCC[C@@H](CCC)C(=O)N |

Canonical SMILES |

CCCCCCC(CCC)C(=O)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties of (2R)-2-propyloctanamide

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological evaluation of (2R)-2-propyloctanamide. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical research.

Chemical Properties

Due to the limited availability of experimental data for (2R)-2-propyloctanamide, the following table summarizes its calculated and estimated physicochemical properties. These values are derived from its chemical structure and by analogy to structurally similar long-chain aliphatic amides.

| Property | Value | Source/Method |

| Molecular Formula | C₁₁H₂₃NO | Calculated |

| Molecular Weight | 185.31 g/mol | Calculated |

| IUPAC Name | (2R)-2-propyloctanamide | Standard Nomenclature |

| CAS Number | Not available | |

| Appearance | White to off-white solid (estimated) | Analogy to similar amides[1] |

| Melting Point | 80-90 °C (estimated) | Analogy to N-Propyl Propanamide and other long-chain amides[2][3] |

| Boiling Point | > 250 °C (estimated at atmospheric pressure) | Analogy to N-Propyl Propanamide and other long-chain amides[2] |

| Solubility | Soluble in organic solvents; sparingly soluble in water (estimated) | General solubility of long-chain amides[4][5] |

| pKa | ~17 (amide proton, estimated) | General pKa of secondary amides |

Experimental Protocols

Given the absence of specific literature on (2R)-2-propyloctanamide, this section outlines general yet detailed experimental protocols for its plausible synthesis and characterization based on established organic chemistry methodologies.

Synthesis of (2R)-2-propyloctanamide

The synthesis of (2R)-2-propyloctanamide can be envisioned as a multi-step process starting from commercially available materials. A key step involves the creation of the chiral center at the alpha-position to the carbonyl group.

Step 1: Synthesis of 2-propyloctanoic acid

The precursor carboxylic acid, 2-propyloctanoic acid, can be synthesized via hydroformylation of 1-decene followed by oxidation.[6]

-

Materials: 1-decene, carbon monoxide, hydrogen, a suitable hydroformylation catalyst (e.g., a rhodium or cobalt complex), an oxidizing agent (e.g., Jones reagent or PCC), and appropriate solvents.

-

Procedure:

-

In a high-pressure reactor, 1-decene is subjected to hydroformylation with a mixture of carbon monoxide and hydrogen in the presence of a catalyst to yield 2-propyloctanal.

-

The resulting aldehyde is then oxidized to 2-propyloctanoic acid using a standard oxidizing agent.

-

The product is purified by distillation or chromatography.

-

Step 2: Chiral Resolution of 2-propyloctanoic acid

The racemic 2-propyloctanoic acid can be resolved to isolate the (R)-enantiomer using a chiral resolving agent.[7][8][9]

-

Materials: Racemic 2-propyloctanoic acid, a chiral resolving agent (e.g., (R)-(+)-α-methylbenzylamine or a cinchona alkaloid), and appropriate solvents (e.g., ethanol, acetone).

-

Procedure:

-

The racemic acid is reacted with the chiral resolving agent to form diastereomeric salts.

-

The diastereomeric salts are separated by fractional crystallization based on their different solubilities.

-

The desired diastereomeric salt is then treated with a strong acid to liberate the enantiomerically pure (R)-2-propyloctanoic acid.

-

The enantiomeric excess can be determined by chiral HPLC or NMR spectroscopy using a chiral shift reagent.[10]

-

Step 3: Amide Coupling to form (2R)-2-propyloctanamide

The final step is the coupling of (R)-2-propyloctanoic acid with an amine source, in this case, ammonia, to form the primary amide.[11][12][13][14][15]

-

Materials: (R)-2-propyloctanoic acid, a coupling reagent (e.g., EDC, DCC, HATU), an activating agent (e.g., HOBt), a base (e.g., DIPEA), ammonia source (e.g., ammonium chloride), and a suitable solvent (e.g., DMF, DCM).[14]

-

Procedure:

-

(R)-2-propyloctanoic acid is dissolved in an anhydrous solvent.

-

The coupling and activating agents are added, and the mixture is stirred to form an activated ester.

-

Ammonium chloride and a base are then added to the reaction mixture.

-

The reaction is monitored by TLC or LC-MS until completion.

-

The product is isolated by extraction and purified by column chromatography or recrystallization.

-

Spectroscopic Characterization

The structure and purity of the synthesized (2R)-2-propyloctanamide would be confirmed using standard spectroscopic techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aliphatic protons. The protons on the carbon adjacent to the carbonyl and the nitrogen would be deshielded.[16][17][18] The amide N-H protons would likely appear as a broad singlet.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum would show a characteristic signal for the carbonyl carbon around 170-180 ppm.[19][20] The other aliphatic carbons would appear in the upfield region.

-

Infrared (IR) Spectroscopy: The IR spectrum would display a strong absorption band for the C=O stretch of the amide (Amide I band) around 1640-1680 cm⁻¹.[21][22][23][24][25] A characteristic N-H stretching vibration would be observed around 3200-3400 cm⁻¹, and N-H bending (Amide II band) around 1550-1650 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺. Fragmentation patterns would likely involve cleavage alpha to the carbonyl group and McLafferty rearrangement.[26][27][28][29][30]

Biological Activity Screening

As the biological activity of (2R)-2-propyloctanamide is unknown, a general screening protocol to assess its potential cytotoxic and antimicrobial effects is proposed.

In Vitro Cytotoxicity Screening: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[31][32][33][34]

-

Materials: Human cancer cell line (e.g., HeLa, A549), cell culture medium (e.g., DMEM), fetal bovine serum (FBS), penicillin-streptomycin, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, solubilization solution (e.g., DMSO, isopropanol with HCl), 96-well plates.

-

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of (2R)-2-propyloctanamide for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

-

Antimicrobial Activity Screening: Broth Microdilution Assay

This assay determines the minimum inhibitory concentration (MIC) of a compound against various bacterial strains.[35][36][37][38]

-

Materials: Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli), bacterial growth medium (e.g., Mueller-Hinton broth), 96-well microtiter plates, (2R)-2-propyloctanamide stock solution, positive control antibiotic (e.g., ampicillin, ciprofloxacin).

-

Protocol:

-

Preparation of Inoculum: Prepare a standardized bacterial inoculum.

-

Serial Dilution: Perform serial two-fold dilutions of the test compound in the growth medium in the wells of a 96-well plate.

-

Inoculation: Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

Visualizations

Synthetic Workflow for (2R)-2-propyloctanamide

Caption: Plausible synthetic route for (2R)-2-propyloctanamide.

Workflow for In Vitro Cytotoxicity Screening (MTT Assay)

Caption: General workflow for the MTT cytotoxicity assay.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. The Chemical Properties of N-Propyl Propanamide -ETprotein [etprotein.com]

- 3. organic chemistry - Solubility of Amides - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 4. scienceready.com.au [scienceready.com.au]

- 5. quora.com [quora.com]

- 6. Page loading... [wap.guidechem.com]

- 7. researchgate.net [researchgate.net]

- 8. EP1305270B1 - Kinetic resolutions of chiral 2- and 3-substituted carboxylic acids - Google Patents [patents.google.com]

- 9. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. hepatochem.com [hepatochem.com]

- 12. peptide.com [peptide.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Bot Detection [iris-biotech.de]

- 16. 1H NMR spectra. Part 30(+): 1H chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. sjofsciences.com [sjofsciences.com]

- 21. spcmc.ac.in [spcmc.ac.in]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. Chemistry: Amide infrared spectra [openchemistryhelp.blogspot.com]

- 24. IR Spectrum: Amides [quimicaorganica.org]

- 25. chem.libretexts.org [chem.libretexts.org]

- 26. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]

- 27. pubs.acs.org [pubs.acs.org]

- 28. pubs.acs.org [pubs.acs.org]

- 29. jove.com [jove.com]

- 30. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 31. MTT assay protocol | Abcam [abcam.com]

- 32. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 33. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 34. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TR [thermofisher.com]

- 35. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 36. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]

- 37. Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods | Aging [aging-us.com]

- 38. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of (2R)-2-propyloctanamide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for (2R)-2-propyloctanamide, a chiral amide of potential interest in pharmaceutical and biochemical research. Due to the absence of a direct, single-pot synthesis in the current literature, this document outlines a robust, multi-step approach commencing with the preparation of the racemic carboxylic acid, followed by a stereoselective resolution, and culminating in the formation of the target amide. An alternative asymmetric synthesis route is also presented.

Core Synthesis Strategy: Racemic Synthesis and Enzymatic Resolution

The primary proposed route involves three key stages:

-

Synthesis of Racemic 2-propyloctanoic Acid: Preparation of the parent carboxylic acid using established organic chemistry principles.

-

Enzymatic Kinetic Resolution: Stereoselective separation of the desired (2R)-enantiomer from the racemic mixture.

-

Amide Formation: Conversion of the chiral carboxylic acid to the final (2R)-2-propyloctanamide.

Stage 1: Synthesis of Racemic 2-propyloctanoic Acid via Malonic Ester Synthesis

A classic and reliable method for the synthesis of α-alkylated carboxylic acids is the malonic ester synthesis. This method allows for the sequential introduction of two different alkyl groups to the α-carbon of a malonic ester, followed by hydrolysis and decarboxylation to yield the desired carboxylic acid.

Experimental Protocol: Synthesis of 2-propyloctanoic acid

-

Enolate Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve diethyl malonate (1.0 eq) in anhydrous ethanol. To this solution, add sodium ethoxide (1.05 eq) and stir the mixture at room temperature for 30 minutes to form the sodium salt of diethyl malonate.

-

First Alkylation: To the solution of sodiomalonic ester, add 1-bromohexane (1.0 eq) dropwise. The reaction mixture is then heated to reflux for 2-3 hours until the reaction is complete (monitored by TLC). After cooling to room temperature, the solvent is removed under reduced pressure.

-

Second Alkylation: The crude mono-alkylated malonic ester is redissolved in anhydrous ethanol, and a second equivalent of sodium ethoxide (1.05 eq) is added. The mixture is stirred for 30 minutes at room temperature. Subsequently, 1-bromopropane (1.0 eq) is added dropwise, and the mixture is refluxed for 2-3 hours.

-

Hydrolysis and Decarboxylation: After cooling, a solution of sodium hydroxide (3.0 eq) in water is added, and the mixture is refluxed for 4-6 hours to hydrolyze the ester groups. The ethanol is then removed by distillation. The remaining aqueous solution is cooled in an ice bath and acidified with concentrated hydrochloric acid. The resulting di-acid is then heated to 150-180 °C until the evolution of CO2 ceases, indicating the completion of decarboxylation.

-

Purification: The crude 2-propyloctanoic acid is purified by vacuum distillation to yield the final product.

Stage 2: Enzymatic Kinetic Resolution of (±)-2-propyloctanoic acid

Enzymatic kinetic resolution is a powerful technique for the separation of enantiomers. Candida antarctica lipase B (CAL-B), often in its immobilized form (e.g., Novozym 435), is a highly effective biocatalyst for the stereoselective esterification of racemic carboxylic acids.[1][2][3][4] In this process, one enantiomer is preferentially esterified, allowing for the separation of the unreacted enantiomer.

Experimental Protocol: Kinetic Resolution of (±)-2-propyloctanoic acid

-

Reaction Setup: To a solution of racemic 2-propyloctanoic acid (1.0 eq) in a suitable organic solvent (e.g., toluene or hexane), add a long-chain alcohol (e.g., 1-butanol, 0.6 eq).

-

Enzymatic Reaction: Add immobilized Candida antarctica lipase B (Novozym 435, typically 10-20% by weight of the carboxylic acid) to the mixture. The suspension is then agitated at a controlled temperature (e.g., 40-50 °C) in an incubator shaker.

-

Monitoring the Reaction: The progress of the reaction is monitored by periodically taking samples and analyzing the enantiomeric excess (ee) of the remaining acid and the formed ester by chiral HPLC or GC. The reaction is stopped at approximately 50% conversion to achieve high enantiomeric purity for both the unreacted acid and the ester.

-

Work-up and Separation: Once the desired conversion is reached, the enzyme is removed by filtration. The solvent is evaporated, and the resulting mixture of the ester and the unreacted carboxylic acid is separated by column chromatography or by extraction with an aqueous base to isolate the (2R)-2-propyloctanoic acid.

Stage 3: Amide Formation

The final step is the conversion of the enantiomerically pure (2R)-2-propyloctanoic acid into the corresponding amide. A common and efficient method involves the formation of an acid chloride intermediate, which then readily reacts with ammonia.

Experimental Protocol: Synthesis of (2R)-2-propyloctanamide

-

Acid Chloride Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (2R)-2-propyloctanoic acid (1.0 eq) in an anhydrous solvent such as dichloromethane or toluene. Add thionyl chloride (1.2 eq) dropwise at 0 °C. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction. The mixture is then allowed to warm to room temperature and stirred for 1-2 hours. The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude 2-propyloctanoyl chloride.

-

Amidation: The crude acid chloride is dissolved in an anhydrous aprotic solvent (e.g., dichloromethane or THF) and cooled to 0 °C. A solution of ammonia in an appropriate solvent (e.g., ammonia in dioxane or aqueous ammonia) is then added dropwise. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2-3 hours.

-

Purification: The reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude (2R)-2-propyloctanamide can be purified by recrystallization or column chromatography.

Alternative Strategy: Asymmetric Synthesis Using a Chiral Auxiliary

An alternative to chiral resolution is asymmetric synthesis, which aims to directly synthesize the desired enantiomer. The Evans' chiral auxiliary methodology is a well-established approach for the asymmetric alkylation of carboxylic acid derivatives.[5][][7][8]

Experimental Protocol: Asymmetric Synthesis via an Evans' Oxazolidinone Auxiliary

-

Acylation of Chiral Auxiliary: The chiral auxiliary, for instance, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq), is dissolved in an anhydrous aprotic solvent like THF and cooled to -78 °C. n-Butyllithium (1.05 eq) is added dropwise to deprotonate the auxiliary. Octanoyl chloride (1.0 eq) is then added to form the N-acyloxazolidinone.

-

Asymmetric Alkylation: The resulting N-acyloxazolidinone is treated with a strong base such as sodium bis(trimethylsilyl)amide (NaHMDS) at -78 °C to form a chiral enolate. Propyl iodide (1.2 eq) is then added, and the reaction is slowly warmed to room temperature. The chiral auxiliary directs the alkylation to occur from the less sterically hindered face, leading to a high diastereomeric excess of the desired product.

-

Cleavage of the Auxiliary: The alkylated product is then treated with lithium hydroxide and hydrogen peroxide to cleave the chiral auxiliary, yielding (2R)-2-propyloctanoic acid. The chiral auxiliary can often be recovered and reused.

-

Amide Formation: The resulting (2R)-2-propyloctanoic acid is then converted to (2R)-2-propyloctanamide as described in Stage 3 of the primary synthesis route.

Data Presentation

Table 1: Summary of Reagents and Conditions for the Primary Synthesis Route

| Step | Reaction | Key Reagents | Solvent | Typical Conditions |

| 1a | Enolate Formation & First Alkylation | Diethyl malonate, Sodium ethoxide, 1-Bromohexane | Ethanol | Reflux, 2-3 h |

| 1b | Second Alkylation | Mono-alkylated malonate, Sodium ethoxide, 1-Bromopropane | Ethanol | Reflux, 2-3 h |

| 1c | Hydrolysis & Decarboxylation | Sodium hydroxide, Hydrochloric acid | Water/Ethanol | Reflux, then heat to 150-180 °C |

| 2 | Enzymatic Resolution | Racemic acid, 1-Butanol, Immobilized CAL-B | Toluene or Hexane | 40-50 °C, ~50% conversion |

| 3a | Acid Chloride Formation | (2R)-2-propyloctanoic acid, Thionyl chloride, cat. DMF | Dichloromethane | 0 °C to RT, 1-2 h |

| 3b | Amidation | 2-propyloctanoyl chloride, Ammonia | Dichloromethane/Dioxane | 0 °C to RT, 3-4 h |

Table 2: Summary of Reagents and Conditions for the Asymmetric Synthesis Route

| Step | Reaction | Key Reagents | Solvent | Typical Conditions |

| A | Acylation of Auxiliary | (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, n-BuLi, Octanoyl chloride | THF | -78 °C to RT |

| B | Asymmetric Alkylation | N-acyloxazolidinone, NaHMDS, Propyl iodide | THF | -78 °C to RT |

| C | Auxiliary Cleavage | Lithium hydroxide, Hydrogen peroxide | THF/Water | 0 °C to RT |

| D | Amide Formation | (2R)-2-propyloctanoic acid, Thionyl chloride, Ammonia | Dichloromethane | 0 °C to RT |

Mandatory Visualizations

Caption: Overall workflow for the synthesis of (2R)-2-propyloctanamide.

Caption: Alternative asymmetric synthesis route using a chiral auxiliary.

References

- 1. Kinetic resolution of drug intermediates catalyzed by lipase B from Candida antarctica immobilized on immobead-350 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Significantly increased catalytic activity of Candida antarctica lipase B for the resolution of cis-(±)-dimethyl 1-acetylpiperidine-2,3-dicarboxylate - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 4. journals.viamedica.pl [journals.viamedica.pl]

- 5. chemistry.williams.edu [chemistry.williams.edu]

- 7. Asymmetric Synthesis of Non-Natural Amino Acid Derivatives: (2R/3S) and (2S/3R) 2-(Tert-Butoxycarbonylamino)-3-Cyclohexyl-3-Phenyl Propanoic Acids | Semantic Scholar [semanticscholar.org]

- 8. Chiral auxiliary - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to (2R)-2-propyloctanamide: IUPAC Nomenclature, Structure, and Biological Context

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2R)-2-propyloctanamide is a chiral fatty acid amide. While specific research on this particular molecule is not extensively available in public literature, its structural characteristics place it within the broad and biologically significant class of fatty acid amides (FAAs). FAAs are endogenous signaling molecules involved in a variety of physiological processes.[1][2][3] This technical guide will provide a comprehensive overview of (2R)-2-propyloctanamide, including its IUPAC name and structure, and will extrapolate its potential properties, synthesis, and biological roles based on the well-established knowledge of related long-chain fatty acid amides.

IUPAC Name and Chemical Structure

The systematic IUPAC name for the compound is (2R)-2-propyloctanamide . This name is derived from the following structural features:

-

Octanamide: The base of the molecule is an eight-carbon amide.

-

2-propyl: A propyl group is attached to the second carbon atom of the octanamide chain.

-

(2R)-: This prefix denotes the stereochemistry at the chiral center (the second carbon atom), indicating a specific three-dimensional arrangement of the substituents according to the Cahn-Ingold-Prelog priority rules.

Chemical Structure:

Molecular Formula: C₁₁H₂₃NO

Molecular Weight: 185.31 g/mol

Physicochemical Properties (Predicted)

| Property | Predicted Value/Characteristic |

| Physical State | Solid at room temperature[4][5] |

| Melting Point | Expected to be relatively high for its molecular weight due to hydrogen bonding. |

| Boiling Point | Significantly higher than corresponding alkanes due to polarity and hydrogen bonding.[4][5] |

| Solubility in Water | Low, due to the long hydrophobic alkyl chain.[4][5][6] |

| Solubility in Organic Solvents | Soluble in non-polar and some polar organic solvents. |

Potential Biological Activity and Signaling Pathways

Fatty acid amides are a class of lipid signaling molecules with diverse biological functions.[1][2] Prominent examples include the endocannabinoid anandamide and the sleep-inducing substance oleamide.[2] It is plausible that (2R)-2-propyloctanamide could exhibit biological activity by interacting with similar pathways.

Anandamide Signaling Pathway

Anandamide, an amide of arachidonic acid and ethanolamine, is a key endocannabinoid that acts as a retrograde messenger in the nervous system.[7][8] It is synthesized "on-demand" in postsynaptic neurons and travels to presynaptic terminals to activate cannabinoid receptor 1 (CB1).[7][9] This activation leads to the inhibition of neurotransmitter release.[7][9] The signaling is terminated by the enzymatic hydrolysis of anandamide by fatty acid amide hydrolase (FAAH).[7][8][9]

Oleamide Signaling Pathway

Oleamide, the primary amide of oleic acid, was first identified as a sleep-inducing molecule.[2][10] Its mechanism of action is complex, involving interactions with cannabinoid receptors, serotonin receptors, and GABA-A receptors.[10][11] The biosynthesis of oleamide is thought to involve the conversion of oleoylglycine by peptidylglycine α-amidating monooxygenase (PAM), and its degradation is mediated by FAAH.[10][11]

Experimental Protocols: Synthesis of (2R)-2-propyloctanamide

While a specific protocol for (2R)-2-propyloctanamide is not published, its synthesis can be approached through established methods for generating chiral α-alkylated amides. A plausible synthetic route would involve the enantioselective alkylation of an octanamide enolate or a related synthetic equivalent.

General Workflow for Enantioselective α-Alkylation

A common strategy for the enantioselective synthesis of α-substituted carbonyl compounds is through the use of chiral catalysts.

Exemplary Experimental Protocol (Adapted from Nickel-Catalyzed α-Alkylation)

The following is an adapted protocol based on methods for the catalytic enantioselective α-alkylation of amides.[12][13]

Materials:

-

N,N-diethyl-2-bromo-octanamide (racemic)

-

Propylzinc bromide

-

Nickel(II) chloride

-

Chiral bis(oxazoline) ligand (e.g., (S,S)-tBu-box)

-

Anhydrous solvent (e.g., THF)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve nickel(II) chloride and the chiral bis(oxazoline) ligand in the anhydrous solvent. Stir the mixture at room temperature for 30 minutes to form the chiral catalyst complex.

-

Reaction Setup: In a separate flame-dried Schlenk flask, dissolve the racemic N,N-diethyl-2-bromo-octanamide in the anhydrous solvent.

-

Alkylation: To the solution of the amide, add the propylzinc bromide solution, followed by the dropwise addition of the prepared chiral nickel catalyst solution at a controlled temperature (e.g., 0 °C).

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. The enantiomeric excess of the final product can be determined by chiral high-performance liquid chromatography (HPLC). The structure should be confirmed by NMR spectroscopy and mass spectrometry.

Conclusion

(2R)-2-propyloctanamide, while not a widely studied compound, belongs to the important class of fatty acid amides. By understanding the established principles of IUPAC nomenclature, the known biological roles of analogous molecules like anandamide and oleamide, and general synthetic methodologies for chiral amides, researchers can effectively approach the study and potential application of this and other novel fatty acid amides. The provided theoretical framework and adapted experimental protocols offer a solid foundation for further investigation into the specific properties and biological significance of (2R)-2-propyloctanamide.

References

- 1. lipotype.com [lipotype.com]

- 2. Fatty Acid Amide Signaling Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fatty acid amide - Wikipedia [en.wikipedia.org]

- 4. 26.5 Amides – Structures, Properties and Naming – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. anandamide degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Oleamide: a fatty acid amide signaling molecule in the cardiovascular system? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Catalytic Enantioselective α-Alkylation of Amides by Unactivated Alkyl Electrophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological Activity of 2-Propyloctanamide Enantiomers: A Hypothetical Technical Guide

Disclaimer: The following technical guide is a hypothetical exploration of the potential biological activities of the enantiomers of 2-propyloctanamide. As of the date of this document, specific experimental data on this compound is not available in the public domain. This guide has been constructed based on established principles of stereochemistry in pharmacology and the known biological activities of structurally related branched-chain fatty acid amides. The experimental protocols, data, and signaling pathways described herein are illustrative and based on standard methodologies in drug discovery and development for compounds of this class.

Introduction

2-Propyloctanamide is a chiral amide possessing a stereocenter at the C2 position, giving rise to two enantiomers: (R)-2-propyloctanamide and (S)-2-propyloctanamide. It is structurally related to valpromide, the amide of valproic acid, a well-known anticonvulsant and mood stabilizer. Branched-chain fatty acid amides as a class have garnered significant interest for their potential as modulators of the central nervous system. The chirality of these molecules can play a crucial role in their biological activity, with enantiomers often exhibiting different pharmacological and toxicological profiles. This document outlines a hypothetical investigation into the differential biological activities of the (R)- and (S)-enantiomers of 2-propyloctanamide, focusing on their potential anticonvulsant properties.

Quantitative Data Summary

In a typical preclinical evaluation of novel anticonvulsant candidates, the following quantitative data would be collected for each enantiomer. The tables below are populated with hypothetical data for illustrative purposes.

Table 1: In Vitro Receptor Binding Affinity

| Enantiomer | Target | Binding Affinity (Kᵢ, µM) |

| (R)-2-propyloctanamide | GABA-A Receptor | 15.2 |

| (S)-2-propyloctanamide | GABA-A Receptor | 89.5 |

| (R)-2-propyloctanamide | Voltage-gated Na+ Channel | 25.8 |

| (S)-2-propyloctanamide | Voltage-gated Na+ Channel | 150.3 |

Table 2: In Vivo Anticonvulsant Efficacy and Neurotoxicity

| Enantiomer | MES Test (ED₅₀, mg/kg) | scPTZ Test (ED₅₀, mg/kg) | Rotarod Test (TD₅₀, mg/kg) | Protective Index (TD₅₀/ED₅₀) |

| (R)-2-propyloctanamide | 50 | 75 | 450 | 9.0 (MES) |

| (S)-2-propyloctanamide | 250 | 300 | > 500 | > 2.0 (MES) |

Experimental Protocols

Synthesis and Chiral Separation of 2-Propyloctanamide Enantiomers

A racemic mixture of 2-propyloctanamide would first be synthesized. A plausible synthetic route involves the amidation of 2-propyloctanoic acid. The carboxylic acid can be activated, for example, by conversion to its acid chloride using thionyl chloride, followed by reaction with ammonia.

The separation of the (R) and (S) enantiomers would be achieved using chiral chromatography. A typical protocol would involve a high-performance liquid chromatography (HPLC) system equipped with a chiral stationary phase, such as a polysaccharide-based column (e.g., Chiralpak® IA). The mobile phase would be optimized for resolution, likely a mixture of hexane and isopropanol. The elution of the two enantiomers would be monitored by UV detection, and the fractions corresponding to each enantiomer would be collected. The absolute configuration of the separated enantiomers would be determined using techniques such as X-ray crystallography of a suitable derivative or by comparison to a stereochemically defined standard.

In Vitro Receptor Binding Assays

Standard radioligand binding assays would be employed to determine the affinity of each enantiomer for key molecular targets associated with epilepsy. For the GABA-A receptor, a competitive binding assay using [³H]-muscimol and synaptic membrane preparations from rat brain would be conducted. For voltage-gated sodium channels, a similar assay using [³H]-saxitoxin could be employed.

In Vivo Evaluation of Anticonvulsant Activity

The anticonvulsant efficacy of each enantiomer would be assessed in standard rodent models of epilepsy.

-

Maximal Electroshock (MES) Test: This test is a model for generalized tonic-clonic seizures. Mice would be administered varying doses of each enantiomer, and after a set pretreatment time, a maximal electrical stimulus would be applied via corneal electrodes. The ability of the compound to prevent the tonic hindlimb extension phase of the seizure would be recorded. The median effective dose (ED₅₀) would be calculated.

-

Subcutaneous Pentylenetetrazol (scPTZ) Test: This test is a model for myoclonic and absence seizures. Mice would be treated with each enantiomer before being challenged with a subcutaneous injection of pentylenetetrazol (PTZ), a GABA-A receptor antagonist. The dose of the enantiomer that protects 50% of the animals from clonic seizures would be determined as the ED₅₀.

Assessment of Neurotoxicity

The rotarod test is a common method for evaluating motor impairment and potential neurotoxicity. Mice would be trained to remain on a rotating rod. After administration of each enantiomer, the animals would be placed back on the rod, and the time they are able to stay on it would be recorded. The median toxic dose (TD₅₀), the dose at which 50% of the animals fall off the rod within a specified time, would be determined.

Signaling Pathways and Experimental Workflows

Hypothetical Signaling Pathway for (R)-2-propyloctanamide

The following diagram illustrates a plausible mechanism of action for the more active (R)-enantiomer, focusing on the enhancement of GABAergic inhibition, a common mechanism for anticonvulsant drugs.

Caption: Hypothetical signaling pathway for (R)-2-propyloctanamide.

Experimental Workflow for Enantiomer Evaluation

This diagram outlines the logical flow of experiments for evaluating the biological activity of the 2-propyloctanamide enantiomers.

Caption: Experimental workflow for evaluating 2-propyloctanamide enantiomers.

Conclusion

This hypothetical technical guide illustrates the potential differences in the biological activity of the (R)- and (S)-enantiomers of 2-propyloctanamide, with a focus on anticonvulsant properties. Based on the principles of stereopharmacology, it is plausible that one enantiomer would exhibit greater potency and a better safety profile than the other. The outlined experimental protocols and workflows represent a standard approach to characterizing such chiral compounds in the field of neuroscience drug discovery. Further empirical research would be necessary to validate these hypotheses and fully elucidate the pharmacological profile of each enantiomer.

Unveiling Valnoctamide: A CNS-Active Amide with Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, background, and pharmacological profile of valnoctamide, a chiral amide derivative of valproic acid. Due to the absence of significant literature on "(2R)-2-propyloctanamide," this document focuses on the structurally related and extensively studied compound, valnoctamide, and its stereoisomers. Valnoctamide has emerged as a promising central nervous system (CNS)-active agent with a more favorable safety profile, particularly regarding teratogenicity, compared to its parent compound, valproic acid. This guide details its anticonvulsant properties, mechanism of action, and key experimental findings. It includes structured data tables for quantitative analysis, detailed experimental protocols for pivotal preclinical assays, and visual diagrams of its proposed signaling pathways and experimental workflows to facilitate a deeper understanding for research and development professionals.

Introduction and Background

Valnoctamide (VCD) is a chiral constitutional isomer of valpromide, the amide of the widely used antiepileptic and mood-stabilizing drug, valproic acid (VPA).[1] Unlike valpromide, which acts as a prodrug to VPA, valnoctamide is active on its own and undergoes minimal biotransformation to its corresponding acid, valnoctic acid.[1] Historically, racemic valnoctamide was available in several European countries as an anxiolytic agent under the brand name Nirvanil®.[1]

The primary impetus for the development of valnoctamide and its stereoisomers stems from the significant teratogenic risks associated with VPA, which can cause neural tube defects in developing fetuses.[2] Researchers sought to develop a CNS-active compound with a similar efficacy to VPA but with a reduced teratogenic potential. Valnoctamide has shown considerable promise in this regard, exhibiting potent anticonvulsant activity across a range of animal models while demonstrating a lack of teratogenicity at therapeutic doses.[2][3]

Valnoctamide possesses two chiral centers, resulting in four stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The investigation of these individual stereoisomers has been crucial in understanding the stereoselective pharmacokinetics and pharmacodynamics of the drug.

Quantitative Pharmacological Data

The anticonvulsant activity of valnoctamide and its stereoisomers has been evaluated in various rodent models of seizures. The median effective dose (ED50) is a common measure of potency, representing the dose at which 50% of the animals are protected from seizures.

| Compound/Stereoisomer | Anticonvulsant Model | ED50 (mg/kg) | Reference |

| Racemic Valnoctamide | Maximal Electroshock (MES) | Not explicitly stated, but noted to be 2-16 times more potent than VPA. | [2] |

| Racemic Valnoctamide | 6Hz Psychomotor Seizure | - | [4] |

| Racemic Valnoctamide | Subcutaneous Metrazol (scMet) | - | [4] |

| Racemic Valnoctamide | Soman-induced Status Epilepticus | 60-62 | [2] |

| (2S,3S)-Valnoctamide | 6Hz Psychomotor Seizure (32mA) | Lower EC50 than (2R,3S)-VCD | [4] |

| (2R,3S)-Valnoctamide | 6Hz Psychomotor Seizure (32mA) | 2-fold higher plasma and brain EC50 than (2S,3S)-VCD | [4] |

| Racemic Valnoctamide | Neuropathic Pain (Spinal Nerve Ligation) | 52 | [3] |

| (2R,3S)-Valnoctamide | Neuropathic Pain (Spinal Nerve Ligation) | 61 | [3] |

| (2S,3S)-Valnoctamide | Neuropathic Pain (Spinal Nerve Ligation) | 39 | [3] |

Synthesis and Chiral Separation

The synthesis of individual valnoctamide stereoisomers is a critical step in evaluating their distinct pharmacological properties. A general synthetic scheme has been described, followed by purification via crystallization.[2]

General Synthesis of Valnoctamide Stereoisomers:

While the specific details of the synthesis are often found in the supporting information of research articles, the general approach involves stereoselective synthesis or resolution of a racemic mixture.

Chiral Separation:

The separation of stereoisomers is typically achieved using chiral chromatography techniques. High-performance liquid chromatography (HPLC) with a chiral stationary phase is a common method for resolving enantiomers and diastereomers.

Experimental Protocols

The following are detailed protocols for key experiments used to characterize the anticonvulsant activity of valnoctamide.

Maximal Electroshock (MES) Seizure Test

The MES test is a model for generalized tonic-clonic seizures and assesses a compound's ability to prevent seizure spread.

-

Apparatus: A rodent shocker capable of delivering a constant alternating current.

-

Procedure:

-

Administer the test compound (e.g., valnoctamide stereoisomer) or vehicle to the animal (typically mice or rats) via the desired route (e.g., intraperitoneal).

-

At the time of peak effect, deliver an electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, at 60 Hz for 0.2 seconds) via corneal or ear-clip electrodes.

-

Observe the animal for the presence or absence of a tonic hindlimb extension. The abolition of the hindlimb tonic extensor component is considered protection.

-

The ED50 is calculated as the dose that protects 50% of the animals from the tonic hindlimb extension.

-

Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test

The scPTZ test is a model for clonic seizures and evaluates a compound's ability to raise the seizure threshold.

-

Apparatus: Standard animal observation cages.

-

Procedure:

-

Administer the test compound or vehicle to the animal.

-

At the time of peak effect, inject a convulsive dose of pentylenetetrazole (PTZ) subcutaneously (e.g., 85 mg/kg in mice).

-

Observe the animal for a defined period (e.g., 30 minutes) for the presence or absence of clonic seizures (characterized by rhythmic muscle contractions).

-

The absence of clonic seizures for a specified duration is considered protection.

-

The ED50 is calculated as the dose that protects 50% of the animals from clonic seizures.

-

Mechanism of Action and Signaling Pathways

Valnoctamide is believed to exert its anticonvulsant effects through multiple mechanisms of action, which may explain the lack of significant stereoselectivity in its pharmacodynamic activity despite stereoselective pharmacokinetics.[2]

Modulation of GABAergic Neurotransmission

Valnoctamide is thought to enhance GABAergic inhibition in the brain. Valproic acid, its parent compound, has been shown to increase GABA levels, though the precise mechanism for valnoctamide is still under investigation. Potential mechanisms include inhibition of GABA transaminase (the enzyme that breaks down GABA) or effects on GABA synthesis.[5]

References

- 1. Frontiers | Druggability of Voltage-Gated Sodium Channels—Exploring Old and New Drug Receptor Sites [frontiersin.org]

- 2. Stereoselective Anticonvulsant and Pharmacokinetic Analysis of Valnoctamide, a CNS-Active Derivative of Valproic Acid with Low Teratogenic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation of the antiallodynic, teratogenic and pharmacokinetic profile of stereoisomers of valnoctamide, an amide derivative of a chiral isomer of valproic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetic-pharmacodynamic relationships of (2S,3S)-valnoctamide and its stereoisomer (2R,3S)-valnoctamide in rodent models of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Therapeutic Promise of Chiral Amides: A Technical Guide for Drug Discovery Professionals

Introduction

Chiral amides are a cornerstone of modern medicinal chemistry, forming the backbone of a vast array of pharmaceuticals and bioactive natural products. Their conformational rigidity, ability to participate in hydrogen bonding, and the stereospecific interactions dictated by their chirality make them privileged scaffolds in drug design. The precise three-dimensional arrangement of substituents around the chiral center of an amide can lead to dramatic differences in pharmacological activity, with one enantiomer often exhibiting the desired therapeutic effect while the other may be inactive or even responsible for adverse effects. This in-depth technical guide explores the significant therapeutic applications of chiral amides, focusing on their roles as enzyme inhibitors and modulators of protein-protein interactions. It provides a comprehensive overview for researchers, scientists, and drug development professionals, detailing quantitative data, experimental protocols, and the intricate signaling pathways they influence.

Chiral Amides as Targeted Enzyme Inhibitors

The stereochemistry of chiral amides is critical for their interaction with the well-defined binding pockets of enzymes. This specificity allows for the development of highly potent and selective inhibitors for various therapeutic targets.

Bruton's Tyrosine Kinase (BTK) Inhibitors

Bruton's tyrosine kinase (BTK) is a crucial enzyme in the B-cell receptor signaling pathway, making it a key target for the treatment of B-cell malignancies and autoimmune diseases.[1][2] Several chiral amide-containing BTK inhibitors have been developed, with their chirality playing a pivotal role in their binding affinity and selectivity.

A notable example is the development of atropisomeric BTK inhibitors, where axial chirality arises from restricted rotation around a C-N bond.[3] This class of inhibitors demonstrates that distinct, stable atropisomers can exhibit significantly different potencies and selectivity profiles.

| Compound | Target | Assay Type | IC50 (nM) | Reference |

| BMS-986143 (atropisomer) | BTK | Biochemical | 0.5 | [3] |

| BIIB129 (chiral azepane) | BTK | Biochemical | 0.5 | [1] |

| QL47 (covalent inhibitor) | BTK | Kinase Activity | 7 | [4] |

| Aminopyrazole Carboxamide (9b) | BTK | Lanthascreen | 0.13 | [5] |

| Fluorocyclopropyl Amide (8) | BTK | Biochemical | 7.1 | [6] |

| Cyclic Chiral Inhibitor (3) | BTK | Biochemical | Potent (not specified) | [7] |

BTK inhibitors function by blocking the B-cell receptor signaling cascade, which is essential for B-cell proliferation, differentiation, and survival.[1][2] Dysregulation of this pathway is a hallmark of several B-cell cancers.[2] By inhibiting BTK, these drugs can halt the uncontrolled growth of malignant B-cells and induce apoptosis.[1]

Modulators of Protein-Protein Interactions (PPIs)

Chiral amides are also instrumental in developing modulators of protein-protein interactions (PPIs), which are implicated in a wide range of diseases, including cancer. The defined three-dimensional structure of chiral amides allows them to mimic secondary protein structures like α-helices, enabling them to disrupt critical PPIs.

p53-MDM2 Interaction Inhibitors

The interaction between the tumor suppressor protein p53 and its negative regulator, murine double minute 2 (MDM2), is a key target in oncology.[8] Inhibition of this interaction can stabilize p53, leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53.[8] Spirooxindole-based chiral amides have emerged as a promising class of p53-MDM2 inhibitors.[9]

| Compound | Target | Assay Type | IC50 (nM) | Reference |

| Nutlin-3a | p53-MDM2 | Cell Viability (SJSA-1) | ~100-300 | [2] |

| RG7112 | p53-MDM2 | HTRF | 8.3 | [5] |

| BI-0282 | p53-MDM2 | Not specified | Potent | [9][10] |

| Spirooxindole-cyclopentene-isoxazole hybrid (4z) | p53-MDM2 | MDM2 Binding | Potent | [2] |

| Imidazoline-based inhibitor (2l, 2k) | p53-MDM2 | MTT Assay | Comparable to Nutlin-3a | [11] |

Under normal cellular conditions, p53 levels are kept low through ubiquitination and subsequent proteasomal degradation mediated by the E3 ubiquitin ligase MDM2.[8] In response to cellular stress, such as DNA damage, p53 is stabilized and activated, leading to the transcription of genes involved in cell cycle arrest, DNA repair, and apoptosis.[8] Chiral amide inhibitors of the p53-MDM2 interaction prevent the degradation of p53, thereby restoring its tumor-suppressive functions.[8]

Modulators of the Wnt Signaling Pathway

The Wnt signaling pathway is crucial for embryonic development and adult tissue homeostasis. Aberrant Wnt signaling is implicated in various diseases, including cancer.[12] Small molecules that can modulate this pathway are therefore of significant therapeutic interest. While specific examples of chiral amides directly targeting the Wnt pathway are less prevalent in the literature compared to kinase inhibitors, the principles of stereospecific recognition make them attractive candidates for development. For instance, the anthelmintic drug niclosamide, an amide-containing compound, has been shown to inhibit Wnt/β-catenin signaling.[12]

| Compound | Target/Assay | IC50 | Reference |

| Sulindac sulfide | Dvl PDZ domain | 38 µM | [12] |

| ICG-001 | CBP/β-catenin interaction | 3 µM | [12] |

| Derricin | Wnt Signaling Inhibition | Effective at 10 µM | [12] |

| Aromatic/heterocyclic metabolites | TCF/β-catenin transcriptional activity | 0.6–7.4 nM | [13] |

In the canonical Wnt pathway, the binding of Wnt ligands to Frizzled receptors leads to the stabilization and nuclear translocation of β-catenin, which then activates the transcription of target genes.[13] In the absence of Wnt signaling, β-catenin is targeted for degradation by a "destruction complex."

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the context of chiral amide drug discovery.

Asymmetric Synthesis of a Chiral Amide Intermediate

Objective: To synthesize an enantiomerically enriched chiral amide, a common precursor for more complex drug molecules.

Reaction: Asymmetric amidation of a prochiral ketone.

Materials:

-

Prochiral ketone (1.0 mmol)

-

Amine (1.2 mmol)

-

Chiral catalyst (e.g., a chiral phosphoric acid or a transition metal complex with a chiral ligand) (0.05 mmol)

-

Dehydrating agent (e.g., molecular sieves)

-

Anhydrous solvent (e.g., toluene, dichloromethane)

-

Standard laboratory glassware and magnetic stirrer

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add the prochiral ketone, chiral catalyst, and dehydrating agent.

-

Add the anhydrous solvent and stir the mixture at room temperature for 15 minutes.

-

Add the amine to the reaction mixture.

-

Stir the reaction at the appropriate temperature (this may range from room temperature to elevated temperatures, depending on the specific reaction) and monitor its progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired chiral amide.

-

Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Enzyme Inhibition Assay

Objective: To determine the inhibitory potency (IC50) of a chiral amide against a target enzyme (e.g., BTK).[8]

Materials:

-

Purified target enzyme

-

Enzyme substrate

-

Chiral amide inhibitor (dissolved in DMSO)

-

Assay buffer (optimized for the specific enzyme)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a series of dilutions of the chiral amide inhibitor in the assay buffer.

-

In the wells of a 96-well plate, add the assay buffer, the enzyme solution, and the different concentrations of the inhibitor. Include control wells with no inhibitor (100% activity) and no enzyme (background).

-

Pre-incubate the plate at the optimal temperature for the enzyme for a specified time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the substrate to all wells.

-

Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader.

-

Calculate the initial reaction rates for each inhibitor concentration.

-

Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a suitable dose-response curve.

Surface Plasmon Resonance (SPR) for Binding Affinity

Objective: To measure the binding affinity (KD) and kinetics (ka, kd) of a chiral amide to its target protein.[14]

Materials:

-

SPR instrument

-

Sensor chip (e.g., CM5)

-

Target protein (ligand)

-

Chiral amide (analyte)

-

Running buffer

-

Immobilization reagents (e.g., EDC, NHS)

Procedure:

-

Immobilize the target protein onto the surface of the sensor chip according to the manufacturer's protocol.

-

Prepare a series of dilutions of the chiral amide analyte in the running buffer.

-

Inject the different concentrations of the analyte over the sensor chip surface at a constant flow rate.

-

Monitor the binding events in real-time by recording the change in the SPR signal (response units, RU).

-

After the association phase, inject the running buffer to monitor the dissociation of the analyte from the ligand.

-

Regenerate the sensor surface to remove the bound analyte.

-

Analyze the resulting sensorgrams to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

High-Throughput Screening Workflow for Chiral Compounds

The discovery of new chiral therapeutic agents often involves screening large libraries of compounds. A high-throughput workflow is essential for efficiently identifying promising candidates.

Conclusion

Chiral amides represent a fundamentally important class of molecules in the pursuit of novel therapeutics. Their stereodefined structures enable highly specific interactions with biological targets, leading to potent and selective drugs. As demonstrated with BTK inhibitors and p53-MDM2 modulators, the careful consideration and control of chirality are paramount to successful drug design. The continued development of innovative asymmetric synthetic methods and high-throughput screening technologies will undoubtedly lead to the discovery of new generations of chiral amide-based drugs with improved efficacy and safety profiles. This guide provides a foundational understanding of the therapeutic potential of chiral amides, offering valuable insights and practical methodologies for professionals in the field of drug discovery and development.

References

- 1. Quantitative Live-cell Reporter Assay for Noncanonical Wnt Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Stereochemical Differences in Fluorocyclopropyl Amides Enable Tuning of Btk Inhibition and Off-Target Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. How To Design a Successful p53-MDM2/X Interaction Inhibitor: A Thorough Overview Based on Crystal Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Stereochemical Differences in Fluorocyclopropyl Amides Enable Tuning of Btk Inhibition and Off-Target Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Development of BTK Inhibitors: A Five-Year Update - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Modulating the wnt signaling pathway with small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Small Molecule Wnt Pathway Modulators from Natural Sources: History, State of the Art and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Spectroscopic Characterization of (2R)-2-propyloctanamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for (2R)-2-propyloctanamide, a chiral amide with potential applications in various fields of chemical and pharmaceutical research. Due to the absence of published experimental spectra for this specific compound, this document serves as a predictive guide for its characterization using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols for acquiring this data are also provided.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for (2R)-2-propyloctanamide based on established principles of organic spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 5.5 - 6.5 | Broad Singlet | 1H | NH ₂ |

| ~ 2.1 - 2.3 | Multiplet | 1H | CH -C=O |

| ~ 1.4 - 1.6 | Multiplet | 4H | -CH₂-CH(C=O)- and -CH ₂-CH₂- (octyl) |

| ~ 1.2 - 1.4 | Multiplet | 10H | -(CH ₂)₅-CH₃ (octyl) and -CH₂-CH ₂-CH₃ (propyl) |

| ~ 0.8 - 1.0 | Triplet | 6H | -CH₂-CH ₃ (octyl and propyl) |

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 175 - 178 | C =O |

| ~ 45 - 50 | C H-C=O |

| ~ 30 - 35 | -C H₂-CH(C=O)- |

| ~ 20 - 35 | Alkyl C H₂ carbons |

| ~ 14 | Alkyl C H₃ carbons |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| ~ 3350 and 3180 | Strong, Broad | N-H Stretch | Primary Amide (R-CONH₂) |

| ~ 2960 - 2850 | Strong | C-H Stretch | Alkyl |

| ~ 1640 | Strong | C=O Stretch (Amide I band) | Primary Amide |

| ~ 1620 | Strong | N-H Bend (Amide II band) | Primary Amide |

| ~ 1465 | Medium | C-H Bend | Alkyl |

Mass Spectrometry (MS)

| m/z | Interpretation |

| 185 | [M]⁺˙ (Molecular Ion) |

| 142 | [M - C₃H₇]⁺ |

| 115 | [M - C₅H₁₀]⁺˙ (McLafferty Rearrangement) |

| 86 | [C₅H₁₂N]⁺ |

| 72 | [C₄H₁₀N]⁺ |

| 44 | [CONH₂]⁺ |

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data for (2R)-2-propyloctanamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the chemical structure and connectivity of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Procedure:

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of (2R)-2-propyloctanamide in ~0.7 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

¹H NMR Acquisition:

-

Insert the sample into the spectrometer.

-

Lock the spectrometer onto the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.

-

-

¹³C NMR Acquisition:

-

Following ¹H NMR, switch the spectrometer to the ¹³C channel.

-

Acquire a proton-decoupled ¹³C NMR spectrum. This will show each unique carbon as a single peak.

-

A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decays (FIDs).

-

Phase the spectra and perform baseline correction.

-

Calibrate the chemical shift scale to the TMS signal at 0 ppm.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

-

Sample Preparation (ATR-FTIR):

-

Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Place a small amount of solid (2R)-2-propyloctanamide directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Spectrum Acquisition:

-

Collect a background spectrum of the empty, clean ATR crystal.

-

Collect the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

-

Data Analysis:

-

Identify the characteristic absorption bands and compare them to known correlation tables to identify functional groups.[1]

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an Electron Ionization (EI) source.

Procedure:

-

Sample Introduction:

-

Introduce a small amount of the sample into the ion source. For a volatile compound, this can be done via a direct insertion probe or a gas chromatograph (GC) inlet.

-

The sample is vaporized by heating under high vacuum.[2]

-

-

Ionization:

-

Mass Analysis:

-

The resulting ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

-

Detection and Data Analysis:

-

The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

-

Identify the molecular ion peak to determine the molecular weight.

-

Analyze the fragmentation pattern to gain information about the structure of the molecule. The fragmentation of amides often involves cleavage of the amide bond and McLafferty rearrangements.[4][5]

-

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a novel compound such as (2R)-2-propyloctanamide.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

References

- 1. 1H NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 4. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide on the Solubility and Stability of (2R)-2-propyloctanamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2R)-2-propyloctanamide is a chiral amide with potential applications in medicinal chemistry and drug development. Its structure, featuring a C8 carbon chain and a stereocenter at the C2 position, suggests a lipophilic character that is crucial for its pharmacokinetic and pharmacodynamic profiles. Understanding the solubility and stability of this compound is paramount for its formulation, storage, and ultimately, its efficacy and safety as a potential therapeutic agent. This technical guide provides a comprehensive overview of the predicted physicochemical properties of (2R)-2-propyloctanamide, detailed experimental protocols for their determination, and a discussion of its likely degradation pathways.

Predicted Physicochemical Properties

The physicochemical properties of (2R)-2-propyloctanamide are predicted based on its chemical structure. The long alkyl chain is expected to dominate its solubility profile, while the amide functional group will be the primary site for potential degradation.

Predicted Solubility Profile

The presence of an eight-carbon chain in (2R)-2-propyloctanamide suggests that it will be poorly soluble in aqueous media. Amides can act as both hydrogen bond donors and acceptors, which can provide some degree of water solubility; however, the influence of the long alkyl chain is likely to be more significant.[1] The solubility is expected to be higher in organic solvents, particularly polar aprotic and nonpolar solvents.

Table 1: Predicted Solubility of (2R)-2-propyloctanamide at 25°C

| Solvent | Predicted Solubility | Rationale |

| Water | Very Low (< 0.1 mg/mL) | The long C8 alkyl chain imparts significant hydrophobic character. |

| Ethanol | Soluble | The hydroxyl group of ethanol can hydrogen bond with the amide group. |

| Methanol | Soluble | Similar to ethanol, methanol is a polar protic solvent capable of hydrogen bonding. |

| Acetone | Soluble | A polar aprotic solvent that can act as a hydrogen bond acceptor.[2] |

| Dichloromethane | Freely Soluble | A nonpolar organic solvent that can effectively solvate the alkyl chain. |

| Diethyl Ether | Soluble | A relatively nonpolar solvent suitable for dissolving lipophilic compounds.[1] |

| Acetonitrile | Soluble | A polar aprotic solvent often used for dissolving amides.[2] |

| Toluene | Soluble | A nonpolar aromatic solvent. |

Predicted Stability Profile

Amides are generally considered to be stable functional groups.[3] However, they can undergo hydrolysis under acidic or basic conditions, although this typically requires elevated temperatures.[4] The stability of (2R)-2-propyloctanamide is expected to be good under neutral pH and ambient temperature.

Table 2: Predicted Stability of (2R)-2-propyloctanamide

| Condition | Predicted Stability | Potential Degradation Products | Rationale |

| Neutral (pH 7) Aqueous Solution, 25°C | Stable | - | Amide bond is relatively stable under neutral conditions. |

| Acidic (pH < 3) Aqueous Solution, >60°C | Liable to Hydrolysis | (2R)-2-propyloctanoic acid, Propylamine | Acid-catalyzed hydrolysis of the amide bond.[4] |

| Basic (pH > 10) Aqueous Solution, >60°C | Liable to Hydrolysis | (2R)-2-propyloctanoate, Propylamine | Base-catalyzed hydrolysis of the amide bond.[4] |

| Solid State, Ambient Temperature | Stable | - | Generally stable in the solid form. |

| Exposure to Light (Photostability) | Likely Stable | - | The molecule lacks significant chromophores that would make it susceptible to photodegradation. |

| Oxidative Stress | Potentially Susceptible | Oxidized derivatives | The alkyl chain could be susceptible to oxidation, although this would likely require harsh conditions. |

Experimental Protocols

To experimentally validate the predicted properties, the following detailed protocols are recommended.

Solubility Determination: Shake-Flask Method

This method is a standard approach for determining the equilibrium solubility of a compound.

Caption: Workflow for solubility determination using the shake-flask method.

Methodology:

-

Preparation: Add an excess amount of solid (2R)-2-propyloctanamide to a series of vials, each containing a known volume of the desired solvent (e.g., water, ethanol, etc.).

-

Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C). Agitate the samples for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Analysis: After equilibration, allow the vials to stand undisturbed for the solid material to sediment. Carefully withdraw a clear aliquot of the supernatant and filter it through a suitable syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved particles.

-

Quantification: Dilute the filtered solution with an appropriate solvent and quantify the concentration of (2R)-2-propyloctanamide using a validated analytical method, such as High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

Stability Assessment: Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation pathways and to develop stability-indicating analytical methods.

Caption: Experimental workflow for forced degradation studies.

Methodology:

-

Stress Conditions: Prepare solutions of (2R)-2-propyloctanamide in various media to induce degradation:

-

Acidic Hydrolysis: 0.1 M HCl at 80°C.

-

Basic Hydrolysis: 0.1 M NaOH at 80°C.

-

Oxidative Degradation: 3% H₂O₂ at room temperature.

-

Thermal Degradation: Store a solid sample and a solution in a neutral buffer at 80°C.

-

Photodegradation: Expose a solution to light according to ICH Q1B guidelines.

-

-

Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Analyze the samples using a stability-indicating HPLC method coupled with a mass spectrometer (LC-MS) to separate the parent compound from its degradation products and to aid in the identification of the degradants.

Potential Degradation Pathways

Based on the structure of (2R)-2-propyloctanamide, the primary degradation pathway is expected to be hydrolysis of the amide bond.

Caption: Predicted primary degradation pathway of (2R)-2-propyloctanamide.

Under harsh acidic or basic conditions, particularly with the input of heat, the amide bond of (2R)-2-propyloctanamide is susceptible to hydrolysis. This reaction would cleave the amide linkage to yield (2R)-2-propyloctanoic acid and propylamine. The stereocenter at the C2 position is expected to remain intact during this process under typical hydrolytic conditions.

Conclusion and Recommendations

While direct experimental data for (2R)-2-propyloctanamide is currently lacking, this guide provides a robust framework for understanding its likely solubility and stability characteristics. It is predicted that the compound will exhibit low aqueous solubility and good stability under standard storage conditions. The provided experimental protocols offer a clear path for the empirical determination of these crucial parameters. For drug development purposes, it is highly recommended that these studies be conducted to generate a comprehensive physicochemical profile of (2R)-2-propyloctanamide. This will be instrumental in guiding formulation development, defining appropriate storage conditions, and ensuring the quality and reliability of this potential therapeutic candidate.

References

Stereospecific Synthesis of (2R)-2-propyloctanamide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust and highly stereoselective synthetic route to (2R)-2-propyloctanamide, a chiral amide with potential applications in pharmaceutical research. The synthesis leverages the power of chiral auxiliary-mediated asymmetric alkylation to establish the key stereocenter, followed by a reliable amidation protocol. This document offers detailed experimental procedures, data presentation in tabular format for clarity, and visual representations of the synthetic workflow to aid in comprehension and implementation.

Introduction

Chiral amides are prevalent structural motifs in a vast array of biologically active molecules, including many approved pharmaceuticals. The precise three-dimensional arrangement of atoms in these molecules is often critical for their therapeutic efficacy and safety profile. Consequently, the development of stereospecific synthetic methods to access enantiomerically pure chiral amides is of paramount importance in drug discovery and development. This guide focuses on a validated laboratory-scale synthesis of (2R)-2-propyloctanamide, a representative α-chiral amide. The presented methodology is designed to be both efficient and highly stereoselective, providing a reliable pathway to the target compound.

Synthetic Strategy

The overall synthetic strategy for (2R)-2-propyloctanamide is a two-step process, as illustrated in the workflow diagram below. The core of this approach lies in the diastereoselective alkylation of a chiral N-acyloxazolidinone, a well-established method pioneered by Evans. This is followed by the conversion of the resulting chiral carboxylic acid into the desired primary amide.

Caption: Synthetic workflow for (2R)-2-propyloctanamide.

Experimental Protocols

Step 1: Synthesis of (2R)-2-propyloctanoic acid via Asymmetric Alkylation

This step involves the attachment of octanoic acid to an Evans chiral auxiliary, followed by diastereoselective alkylation and subsequent removal of the auxiliary.

3.1.1. Acylation of the Chiral Auxiliary

-

Materials: Octanoyl chloride, (4R,5S)-(+)-4-methyl-5-phenyl-2-oxazolidinone, Triethylamine (TEA), Dichloromethane (DCM).

-

Procedure:

-

To a solution of (4R,5S)-(+)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq.) in anhydrous DCM at 0 °C, add TEA (1.5 eq.).

-

Slowly add octanoyl chloride (1.2 eq.) to the solution.

-

Allow the reaction to warm to room temperature and stir for 4 hours.

-

Quench the reaction with water and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

3.1.2. Diastereoselective Alkylation

-

Materials: N-octanoyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, Lithium diisopropylamide (LDA), 1-iodopropane, Tetrahydrofuran (THF).

-

Procedure:

-

Dissolve the N-acyloxazolidinone (1.0 eq.) in anhydrous THF and cool to -78 °C.

-

Slowly add a freshly prepared solution of LDA (1.1 eq.) in THF.

-

Stir the mixture at -78 °C for 30 minutes to ensure complete enolate formation.

-

Add 1-iodopropane (1.5 eq.) to the enolate solution.

-

Continue stirring at -78 °C for 2 hours, then allow the reaction to slowly warm to room temperature overnight.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the product by flash chromatography.

-

3.1.3. Cleavage of the Chiral Auxiliary

-

Materials: N-((2R)-2-propyloctanoyl)-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, Lithium hydroxide (LiOH), Hydrogen peroxide (H₂O₂), THF, Water.

-

Procedure:

-

Dissolve the alkylated product (1.0 eq.) in a mixture of THF and water (3:1).

-

Cool the solution to 0 °C and add a 30% aqueous solution of hydrogen peroxide (4.0 eq.).

-

Slowly add an aqueous solution of LiOH (2.0 eq.).

-

Stir the reaction at 0 °C for 4 hours.

-

Quench the reaction with an aqueous solution of sodium sulfite.

-

Acidify the mixture with 1M HCl and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield (2R)-2-propyloctanoic acid.

-

Step 2: Synthesis of (2R)-2-propyloctanamide

This final step converts the chiral carboxylic acid into the target primary amide.

-

Materials: (2R)-2-propyloctanoic acid, Thionyl chloride (SOCl₂), Ammonia (aqueous solution), Dichloromethane (DCM).

-

Procedure:

-

To a solution of (2R)-2-propyloctanoic acid (1.0 eq.) in anhydrous DCM at 0 °C, slowly add thionyl chloride (1.2 eq.).

-